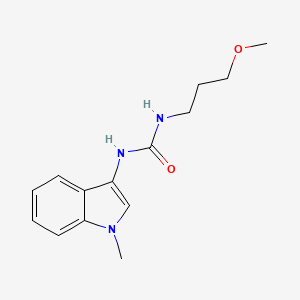

1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

1-(3-Methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is systematically named to reflect its structural components:

- 1-methyl-1H-indol-3-yl : A bicyclic indole core with a methyl group at the nitrogen atom (position 1) and substitution at the 3-position.

- 3-methoxypropyl : A three-carbon alkyl chain terminated by a methoxy (-OCH₃) group.

- Urea linker : A carbonyl group bridging the indole and methoxypropyl moieties.

While the CAS registry number for this specific compound is not explicitly listed in publicly available databases, structurally analogous indole-urea derivatives (e.g., 1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea, CAS 899990-53-5) suggest a naming convention where substituent positions and functional groups are prioritized. The molecular formula C₁₄H₁₉N₃O₂ is derived from:

| Component | Formula Contribution |

|---|---|

| 1-methylindole | C₉H₉N |

| Urea | CON₂ |

| 3-methoxypropyl | C₄H₉O |

Molecular Architecture: Indole-Urea Hybrid Scaffold

The compound’s indole-urea hybrid scaffold combines two pharmacologically relevant motifs:

- Indole Core : A planar, π-electron-rich bicyclic structure enabling:

- Hydrophobic interactions via aromatic stacking.

- Potential hydrogen bonding through the pyrrole NH (absent here due to N-methylation).

- Urea Linkage : A carbonyl group flanked by two amine groups, facilitating:

- Hydrogen bond donor-acceptor interactions.

- Conformational flexibility for target binding.

- 3-Methoxypropyl Side Chain : Enhances solubility and modulates:

- Lipophilicity (estimated logP ~2.5–3.0).

- Pharmacokinetic profile (e.g., blood-brain barrier penetration).

Structural analogs, such as 1-(3-ethoxypropyl)-3-(1-methylindol-3-yl)urea (PubChem CID 18582296), demonstrate the versatility of this scaffold in medicinal chemistry.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Predicted Spectral Data (based on computational models and analogs):

Experimental Validation : Direct spectral data for the compound is unavailable in public repositories. However, 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea (CID 941908-34-5) provides a reference for NMR and ESI-MS patterns, with m/z 275.35 [M+H]⁺.

Crystallographic and Computational Modeling Studies

Computational Insights :

- Molecular Modeling :

- Conformational Analysis : The urea linker adopts a trans configuration to minimize steric clashes between the indole and methoxypropyl groups.

- Hydrogen Bonding : The urea carbonyl acts as a hydrogen bond acceptor, while the indole NH (if present) could donate hydrogen bonds.

- Docking Studies : Predicted binding to kinase ATP pockets or G-protein coupled receptors via π-π interactions and hydrophobic contacts.

| Property | Value (Predicted) | Methodology |

|---|---|---|

| Hydrogen Bond Donors | 2 (urea NH) | PubChem TK 2.7.0 |

| Hydrogen Bond Acceptors | 4 (C=O, OCH₃) | PubChem TK 2.7.0 |

| Rotatable Bonds | 6 | PubChem TK 2.7.0 |

Crystallographic Data : No crystal structures are reported for this compound. Analogous indole-urea derivatives (e.g., 1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea) exhibit planar indole rings and urea groups in extended conformations, suggesting similar packing motifs.

Properties

IUPAC Name |

1-(3-methoxypropyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-17-10-12(11-6-3-4-7-13(11)17)16-14(18)15-8-5-9-19-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSVOVKAQKDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-indole and 3-methoxypropylamine.

Formation of Urea Linkage: The key step involves the reaction of 1-methyl-1H-indole with an isocyanate derivative of 3-methoxypropylamine under controlled conditions to form the urea linkage.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and may require the use of a catalyst or a base to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group or the indole moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a pharmacological agent.

Medicine: Exploring its therapeutic potential in treating diseases.

Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The methoxypropyl group in the target compound likely improves aqueous solubility compared to halogenated (e.g., Cl/F in ) or bulky aryl groups (e.g., phenylpropyl in ).

Biological Relevance: Halogenated analogs (e.g., ) are common in drug design due to their enhanced binding affinity and metabolic stability.

Structural Flexibility: The methoxypropyl chain in the target compound offers conformational flexibility, contrasting with the rigid pyrrolidinone in or the planar aryl groups in .

Notes on Comparative Analysis

Synthetic Challenges :

- Introducing methoxypropyl groups (as in the target compound) may require careful optimization to avoid side reactions, unlike halogenated analogs where electrophilic substitution is straightforward.

Pharmacokinetic Considerations :

- The target compound’s methoxypropyl chain may reduce logP compared to halogenated or aryl-substituted analogs, favoring improved bioavailability .

Unresolved Questions: Biological activity data for the target compound are absent in the evidence. Comparative studies with analogs like (pyrrolidinone derivative) could clarify its mechanism of action.

Computational Insights :

- Molecular docking studies could predict whether the methoxypropyl group enhances target binding compared to bulkier substituents in or .

Biological Activity

1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Urea Functional Group : Central to its biological activity.

- Indole Moiety : Contributes to its pharmacological properties.

- Methoxypropyl Side Chain : Enhances solubility and interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 275.346 g/mol. Its structural characteristics make it an interesting candidate for drug development.

Research indicates that this compound functions primarily as an HDAC6 inhibitor. HDAC6 plays a crucial role in various cellular processes, including:

- Gene Expression Regulation : Modulating histone acetylation status.

- Cell Cycle Progression : Influencing cancer cell proliferation.

- Neurodegenerative Disorders : Potential therapeutic implications in conditions like Alzheimer's disease.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various in vitro studies. Notable findings include:

- Cell Line Studies : Demonstrated inhibitory effects on cancer cell lines, notably those associated with breast and lung cancers.

- Mechanistic Insights : Induces apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Inhibition of HDAC6

The inhibition of HDAC6 by this compound leads to:

- Increased Acetylation of Tubulin : Resulting in altered cell motility and invasion capabilities.

- Enhanced Immune Response : Potentially improving the efficacy of immunotherapeutic agents.

Case Studies and Research Findings

A series of studies highlight the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Significant reduction in cell viability in MCF-7 breast cancer cells (IC50 = 12 µM). |

| Study B | HDAC6 Inhibition | Selective inhibition with an IC50 value of 8 µM, leading to increased acetylation levels. |

| Study C | Neuroprotection | Exhibited protective effects against neurotoxicity in SH-SY5Y neuronal cells. |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 1-methyl-1H-indole and 3-methoxypropylamine.

- Formation of Urea Linkage : Reaction with an isocyanate derivative under controlled conditions (inert atmosphere).

- Reaction Conditions : Use of solvents like dichloromethane or tetrahydrofuran, often requiring a catalyst or base.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR :

- Indole NH proton (δ 10.2–10.8 ppm, broad singlet) confirms unreacted amine absence.

- Urea carbonyl (C=O) appears at ~155–160 ppm in ¹³C NMR .

- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) validate the functional group .

- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₅H₂₀N₃O₂: 280.1556) confirms molecular integrity .

Advanced Tip : X-ray crystallography resolves stereoelectronic effects in the urea-indole system, aiding SAR studies .

How can researchers investigate the mechanism of action of this compound in modulating biological targets?

Q. Advanced Research Focus

- Target Identification :

- Perform kinase profiling or GPCR screening assays due to indole’s affinity for ATP-binding pockets .

- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

- Pathway Analysis :

- Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream biomarkers .

- Validate with siRNA knockdown or CRISPR-Cas9 gene editing of suspected targets .

What strategies are effective in resolving contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Assay Standardization :

- Use orthogonal assays (e.g., cell viability via MTT and apoptosis via Annexin V) to confirm activity .

- Control for solvent effects (DMSO ≤0.1%) and batch-to-batch compound variability .

- Structural Confirmation : Re-characterize the compound in conflicting studies to rule out degradation or isomerism .

- Meta-Analysis : Apply cheminformatics tools (e.g., PubChem BioActivity Data) to compare results with structural analogs .

How can computational chemistry aid in predicting the reactivity and interaction profiles of this urea derivative?

Q. Advanced Research Focus

- Reactivity Prediction :

- DFT calculations (e.g., Gaussian) model electron density shifts in the urea group during nucleophilic attacks .

- MD simulations (e.g., GROMACS) predict solvation effects and stability in physiological buffers .

- Binding Mode Analysis :

- Molecular docking (AutoDock Vina) screens potential targets (e.g., COX-2 or 5-HT receptors) using indole’s π-π stacking propensity .

- Free-energy perturbation (FEP) quantifies binding affinity changes for substituent modifications .

What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

Q. Advanced Research Focus

- Substituent Variation :

- Modify the methoxypropyl chain length (e.g., ethoxy vs. butoxy) to assess solubility-bioactivity trade-offs .

- Introduce halogens (Cl, F) at the indole 5-position to enhance metabolic stability .

- Biological Evaluation :

- Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Assess pharmacokinetics (Caco-2 permeability, microsomal stability) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.